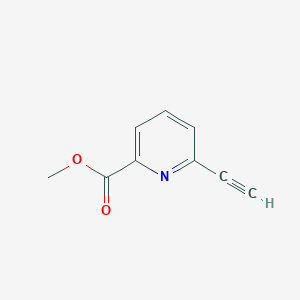

Methyl 6-ethynylpicolinate

Overview

Description

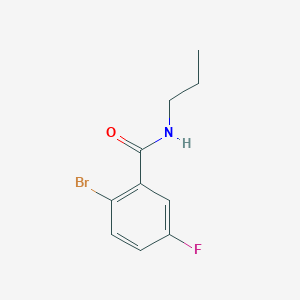

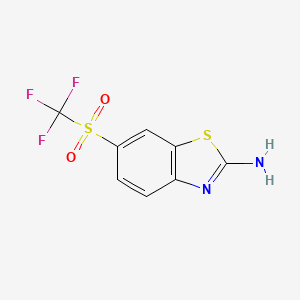

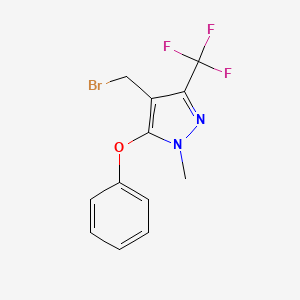

“Methyl 6-ethynylpicolinate” is a chemical compound with the molecular formula C9H7NO2 . It belongs to the picolinic acid family .

Synthesis Analysis

The synthesis of “this compound” involves the use of potassium fluoride in methanol and dichloromethane at room temperature for 12 hours . The reaction mixture is then filtered and concentrated in vacuo. The residue is purified by flash chromatography on silica gel .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring with a methyl ester and an ethynyl group attached to it .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 161.16 .Scientific Research Applications

Synthesis and Chemical Reactions

Phosphine-catalyzed Annulation : A study demonstrated the synthesis of highly functionalized tetrahydropyridines using a phosphine catalyst. This process involved annulation with N-tosylimines, leading to adducts formed with complete regioselectivity and excellent yields. Such synthetic methods can be significant for developing new compounds, potentially including derivatives of Methyl 6-ethynylpicolinate (Zhu, Lan, & Kwon, 2003).

Ethynylation Process under Pressure : A continuous process for the base-catalyzed reaction of acetylene and 6-methyl-5-hepten-2-one under pressure was described, producing dehydrolinalool. This showcases a method of ethynylation, which might be relevant for modifying this compound (Yu, 2002).

Biological Applications

mRNA Methylation : Research on mRNA methylation, specifically methylation of the N(6) position of adenosine, provides insights into the importance of methylation in physiological processes. While not directly related to this compound, this study highlights the broader significance of methylation in biological systems (Meyer et al., 2012).

Corrosion Inhibitors : A study on pyranpyrazole derivatives as corrosion inhibitors for mild steel indicates the potential of various methylated compounds in industrial applications. This could suggest avenues for exploring this compound in similar contexts (Dohare et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

methyl 6-ethynylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYYFZHPZOLVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622637 | |

| Record name | Methyl 6-ethynylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914950-66-6 | |

| Record name | Methyl 6-ethynylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)